Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester
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Overview
Description
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a benzene ring, making it a valuable molecule in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester typically involves the esterification of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a chiral derivatizing agent in Mosher ester analysis to determine the absolute configuration of chiral centers in molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile molecule in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-
- Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, ethyl ester
- Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, propyl ester
Uniqueness
Benzeneacetic acid, alpha-methoxy-alpha-(trifluoromethyl)-, methyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs. The methyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-9(15)10(17-2,11(12,13)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACWXDYKJJHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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